3-Bromo-2,4-dinitrothiophene
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Overview
Description
3-Bromo-2,4-dinitrothiophene is a halogenated nitrothiophene derivative This compound is characterized by the presence of a bromine atom at the 3-position and two nitro groups at the 2- and 4-positions on the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2,4-dinitrothiophene can be synthesized through the nitration of 3-bromothiophene. The nitration process typically involves the use of a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the thiophene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dinitrothiophene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: SnCl2 in HCl is commonly used for the reduction of nitro groups.
Substitution: NaOCH3 and KOtBu are used for nucleophilic substitution reactions.
Major Products
Reduction: The reduction of nitro groups
Properties
CAS No. |
35633-90-0 |
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Molecular Formula |
C4HBrN2O4S |
Molecular Weight |
253.03 g/mol |
IUPAC Name |
3-bromo-2,4-dinitrothiophene |
InChI |
InChI=1S/C4HBrN2O4S/c5-3-2(6(8)9)1-12-4(3)7(10)11/h1H |
InChI Key |
KEDTWKYRWSNYMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)[N+](=O)[O-])Br)[N+](=O)[O-] |
Origin of Product |
United States |
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